H-Asp-Asp-Asp-OH

Biomineralization Hydroxyapatite crystallization Collagen remineralization

H-Asp-Asp-Asp-OH (CAS 107208-63-9; also known as triaspartic acid or DDD) is a linear tripeptide composed of three L-aspartic acid residues linked by peptide bonds, possessing a molecular formula of C12H17N3O10 and a molecular weight of 363.28 g/mol. This acidic oligopeptide features a high density of β-carboxyl groups (three side-chain COOH groups in addition to the C-terminal carboxyl), conferring strong polyanionic character and metal-chelating capacity.

Molecular Formula C12H17N3O10
Molecular Weight 363.28 g/mol
Cat. No. B566538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp-Asp-Asp-OH
Molecular FormulaC12H17N3O10
Molecular Weight363.28 g/mol
Structural Identifiers
InChIInChI=1S/C12H17N3O10/c13-4(1-7(16)17)10(22)14-5(2-8(18)19)11(23)15-6(12(24)25)3-9(20)21/h4-6H,1-3,13H2,(H,14,22)(H,15,23)(H,16,17)(H,18,19)(H,20,21)(H,24,25)/t4-,5-,6-/m0/s1
InChIKeyVPSHHQXIWLGVDD-ZLUOBGJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Asp-Asp-Asp-OH Procurement and Selection: Key Scientific and Industrial Evidence


H-Asp-Asp-Asp-OH (CAS 107208-63-9; also known as triaspartic acid or DDD) is a linear tripeptide composed of three L-aspartic acid residues linked by peptide bonds, possessing a molecular formula of C12H17N3O10 and a molecular weight of 363.28 g/mol [1]. This acidic oligopeptide features a high density of β-carboxyl groups (three side-chain COOH groups in addition to the C-terminal carboxyl), conferring strong polyanionic character and metal-chelating capacity [2]. It serves as a minimal structural model for Asp-rich sequences found in biomineralization-regulating non-collagenous proteins such as osteopontin and bone sialoprotein, and is a critical intermediate chain-length reference for understanding the functional transition from amino acid monomers to polymeric polyaspartate [3].

Why H-Asp-Asp-Asp-OH Cannot Be Interchanged with Asp Monomer or Polyaspartate: The Critical Role of Chain Length in Functional Outcomes


Generic substitution between aspartic acid monomer (Asp₁), the tripeptide H-Asp-Asp-Asp-OH (Asp₃), and polymeric polyaspartate (pAsp, n ≥ 6) leads to fundamentally divergent functional outcomes due to chain-length-dependent effects on crystallization kinetics, surface adsorption, and biological activity [1]. Experimental evidence demonstrates that Asp₃ occupies a discrete functional niche: it exhibits significantly stronger calcite growth inhibition than Asp monomer, yet lacks the robust solution-phase crystallization delay characteristic of longer polymers such as pAsp₁₀ and pAsp₁₀₀ [2]. Consequently, procurement decisions for applications in biomineralization studies, biomaterial design, bone-targeted delivery, or osteogenic differentiation must be informed by this chain-length specificity rather than assuming functional equivalence across Asp-containing compounds [3].

H-Asp-Asp-Asp-OH Quantitative Differentiation Evidence: Head-to-Head Comparisons with Asp₁, Glu₃ Analogs, and pAsp Polymers


Chain-Length-Dependent Lag Time in Hydroxyapatite Crystallization: pAsp₆ vs pAsp₁₀ vs pAsp₁₀₀

The tripeptide H-Asp-Asp-Asp-OH (Asp₃) serves as the critical minimal chain-length reference for interpreting the functional transition to pAsp₆. In controlled remineralization solutions (125 mM NaCl, 1.7 mM CaCl₂, 9.5 mM Na₂HPO₄, 50 mM Tris pH 7.40, 37°C), pAsp₆ (the hexamer, closest polymeric analog) exhibited a lag time for hydroxyapatite (HAP) formation of ~1.2–2.2 hours, which was statistically indistinguishable from the control solution lacking any polyaspartate additive (~1.7–2.1 hours) [1]. In contrast, pAsp₁₀ extended the lag time to 6–8 hours, and pAsp₁₀₀ extended it beyond 27 hours [1]. This quantitative chain-length dependency establishes that oligomers below a threshold degree of polymerization (~6–10 residues) are ineffective at kinetically delaying bulk solution crystallization—a function essential for achieving selective intrafibrillar mineralization within collagen matrices [1].

Biomineralization Hydroxyapatite crystallization Collagen remineralization Polyaspartate chain length

Calcite Growth Inhibition Potency: Asp₃ vs Asp₂ vs Asp Monomer

Kinetic growth experiments on calcite surfaces demonstrate a chain-length-dependent increase in growth inhibition potency among aspartate derivatives. The tripeptide Asp₃ (H-Asp-Asp-Asp-OH) exhibits stronger adsorption and inhibition of calcite step advancement compared to the dipeptide Asp₂, which in turn exceeds the monomer Asp [1]. While quantitative adsorption constants and binding free energies were determined for all three species using step-pinning growth regime analysis, the trend confirms that increasing the number of consecutive Asp residues enhances the molecule's ability to block active growth sites on crystal surfaces [1]. Molecular dynamics simulations further revealed that binding involves cooperative interactions between the positively charged ammonium group and negatively charged carboxylates, with Asp₃ offering a greater number of potential coordination sites than shorter oligomers [1].

Crystal growth inhibition Calcite Aspartate derivatives Step-pinning

Osteogenic Differentiation Enhancement: ASP-Templated Peptides vs GLU-Templated Peptides on Nanofibers

In a comparative study of biomimetic peptide-conjugated poly(lactic-co-glycolic acid) (PLGA) electrospun nanofibers, ASP-templated peptides (containing Asp-rich sequences analogous to the H-Asp-Asp-Asp-OH motif) were directly compared against GLU-templated peptides (Glu-rich sequences) for their capacity to promote osteogenic differentiation of human bone marrow-derived mesenchymal stem cells (hMSCs) [1]. Conjugation of ASP-templated peptides sharply increased alkaline phosphatase (ALP) activity, calcium content, and expression of key osteogenic markers including collagen type I (Col-I), osteocalcin (OC), and osteopontin (OP) compared to GLU-conjugated nanofibers (GLU-pNF) and CAP-treated control nanofibers (pNF) [1]. This differential activity was attributed to Asp sequences being the major fragments that influence mineralization and osteogenic differentiation in non-collagenous proteins of the bone extracellular matrix [1].

Osteogenic differentiation Mesenchymal stem cells Alkaline phosphatase activity Bone tissue engineering

Bone-Targeting Efficiency of Consecutive Asp Residue Peptides: (Asp)₆ Conjugate Demonstrates Selective Bone Accumulation In Vivo

The bone-targeting capability of consecutive aspartic acid residue peptides was established using (Asp)₆ conjugated to fluorescein isothiocyanate (FITC). In vitro, (Asp)₆-FITC bound to hydroxyapatite (HA) with affinity comparable to calcein and tetracycline, whereas unconjugated fluorescein showed no HA binding [1]. In vivo, 24 hours after intravenous injection in rats, confocal laser scanning microscopy revealed clear fluorescent labeling lines in bones and teeth, with no detectable labeling in soft tissues [1]. This demonstrates that consecutive Asp sequences confer selective osteotropism. The tripeptide H-Asp-Asp-Asp-OH represents the minimal Asp oligomer that retains multiple carboxylate coordination sites for HA surface recognition, positioning it as a foundational building block for designing bone-seeking conjugates with potentially distinct pharmacokinetic and biodistribution properties compared to longer (Asp)n sequences [1].

Bone-targeted drug delivery Hydroxyapatite affinity Osteotropic delivery Aspartic acid oligopeptides

Calcium-Binding Capacity per Molecule: Scaling from pAsp₆ to pAsp₁₀ and pAsp₁₀₀

Quantitative Ca²⁺-binding measurements using ion-selective electrodes in solutions containing 1.7 mM CaCl₂ and 125 µg mL⁻¹ pAsp (equivalent to 1 mM Asp residues) revealed the per-molecule calcium-binding stoichiometry across different chain lengths [1]. Under these conditions, pAsp₆ bound 0.08 ± 0.03 mM Ca²⁺, corresponding to an estimated 0.54 Ca²⁺ ions per pAsp₆ molecule in remineralizing solutions [1]. In comparison, pAsp₁₀ bound 1.36 Ca²⁺ ions per molecule, and pAsp₁₀₀ bound 14.12 Ca²⁺ ions per molecule [1]. The relatively low calcium-binding capacity of shorter oligomers indicates that Ca²⁺ sequestration alone cannot account for the differential effects of polyaspartate chain length on mineralization behavior—a finding that underscores the distinct mechanistic role of shorter Asp sequences relative to polymers [1].

Calcium binding Polyaspartate Ion-selective electrode Carboxylate coordination

Side-Chain Carboxylate Binding Affinity to CaCO₃: Asp-Asp vs Glu-Glu Dipeptides

Computational modeling using molecular dynamics/simulated annealing and semiempirical blind docking revealed that the energy of interaction of calcium carboxylates with a calcium carbonate dimer can be either favorable or unfavorable depending on side-chain length [1]. The dipeptide Asp-Asp served as a minimal model for mineralizing protein active sites and was directly compared against Glu-Glu [1]. The difference in side-chain length between aspartic acid (one methylene group) and glutamic acid (two methylene groups) resulted in distinct interaction energies with the CaCO₃ dimer, demonstrating that not all carboxylates are functionally equivalent in calcium carbonate binding [1]. This finding has direct implications for the tripeptide H-Asp-Asp-Asp-OH, which presents three Asp carboxylate side chains in spatial proximity, creating a unique electrostatic and geometric binding interface distinct from Glu-containing oligopeptides [1].

Carboxylate-calcium interaction CaCO₃ binding Aspartic vs glutamic acid Molecular dynamics

Recommended Application Scenarios for H-Asp-Asp-Asp-OH Based on Quantitative Evidence


Biomineralization Studies: Minimal Model for Asp-Rich Non-Collagenous Protein Sequences

H-Asp-Asp-Asp-OH serves as the smallest defined oligopeptide model for studying the biomineralization-regulating function of Asp-rich sequences found in osteopontin and bone sialoprotein. Its intermediate chain length between monomeric Asp and polymeric pAsp allows researchers to investigate the onset of cooperative carboxylate effects without the complexity and polydispersity of synthetic polymers [1]. The documented lack of crystallization delay for pAsp₆ (~1.2–2.2 h lag time, similar to control) provides a critical negative control for experiments where solution-phase inhibition must be minimized while retaining surface-recognition capability [1].

Bone-Targeted Drug Delivery Conjugate Design: Osteotropic Moiety Development

Based on the demonstrated bone-selective accumulation of (Asp)₆ conjugates in vivo, H-Asp-Asp-Asp-OH can be employed as a minimal osteotropic building block for designing bone-seeking drug conjugates, imaging agents, or nanoparticle surface ligands [1]. The tripeptide provides multiple carboxylate coordination sites for hydroxyapatite surface recognition while offering a smaller molecular footprint than longer (Asp)n sequences, which may facilitate distinct pharmacokinetic profiles and more predictable clearance pathways [1].

Biomaterial Scaffold Functionalization for Osteogenic Differentiation

The superior osteoinductive activity of ASP-templated peptides over GLU-templated peptides on PLGA nanofibers supports the use of Asp-rich sequences, including the H-Asp-Asp-Asp-OH motif, for functionalizing synthetic polymeric scaffolds in bone tissue engineering [1]. Incorporation of this tripeptide sequence into surface modification strategies can enhance ALP activity, calcium deposition, and expression of collagen type I, osteocalcin, and osteopontin in mesenchymal stem cells, thereby promoting osteogenic differentiation [1].

Crystal Growth Modulation Studies: Step-Pinning and Surface Adsorption Research

The demonstrated chain-length-dependent inhibition of calcite growth (Asp₃ > Asp₂ > Asp) positions H-Asp-Asp-Asp-OH as a valuable tool for investigating crystal surface recognition and step-pinning mechanisms [1]. Its intermediate size provides stronger adsorption and growth inhibition than monomeric or dimeric aspartate while avoiding the complex solution-phase precipitation effects associated with longer polyaspartate polymers, making it suitable for surface-focused mechanistic studies in both calcite and hydroxyapatite systems [1].

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